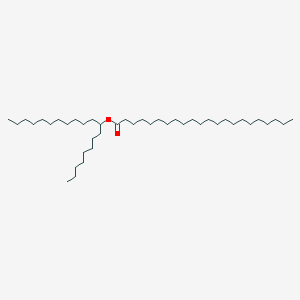

Icosan-9-yl docosanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Icosan-9-yl docosanoate, also known as docosanoic acid, 2-octyldodecyl ester, is a long-chain ester compound. It is primarily used in various industrial applications due to its unique chemical properties. The compound is known for its stability and hydrophobic nature, making it suitable for use in cosmetics, lubricants, and other specialized products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-yl docosanoate typically involves the esterification of docosanoic acid with icosanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Docosanoic acid+Icosanol→Icosan-9-yl docosanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, docosanoic acid and icosanol, are mixed in a reactor along with an acid catalyst. The mixture is heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Icosan-9-yl docosanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: The ester can be reduced to form primary alcohols.

Substitution: The ester group can be substituted by nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Docosanoic acid and icosanol.

Reduction: Primary alcohols.

Substitution: Various ester derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Icosan-9-yl docosanoate has several applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound is studied for its potential use in lipid-based drug delivery systems.

Medicine: Research is ongoing to explore its use in topical formulations for skin conditions.

Mécanisme D'action

The mechanism of action of icosan-9-yl docosanoate primarily involves its interaction with lipid membranes. Due to its long hydrophobic chain, it can integrate into lipid bilayers, altering their properties. This integration can affect membrane fluidity and permeability, which is crucial in its applications in drug delivery and cosmetics. The molecular targets include lipid membranes and associated proteins, influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

- Octyldodecyl myristate

- Cetyl palmitate

- Stearyl stearate

Comparison: Icosan-9-yl docosanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain provides enhanced hydrophobicity and stability, making it more suitable for specific industrial applications. While compounds like octyldodecyl myristate and cetyl palmitate are also used in cosmetics, this compound offers superior performance in terms of moisture retention and barrier formation.

Activité Biologique

Icosan-9-yl docosanoate, a long-chain fatty acid ester, has garnered interest in various fields of biological research due to its potential applications in pharmaceuticals and cosmetics. This article provides a comprehensive overview of its biological activities, supported by relevant data, case studies, and research findings.

This compound (C42H84O2) is classified as a fatty acid ester formed from the reaction of icosan-9-ol and docosanoic acid. Its molecular structure comprises a long hydrophobic alkyl chain, which influences its interaction with biological membranes and cellular components.

1. Antioxidant Properties

Research indicates that fatty acid esters can exhibit significant antioxidant activity. A study published in Food Chemistry demonstrated that compounds similar to this compound possess the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in cosmetic formulations aimed at skin protection and anti-aging .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial mediators in various inflammatory pathways. The compound's long-chain structure could enhance its ability to integrate into cell membranes, modulating inflammatory responses more effectively than shorter-chain fatty acids .

3. Cytotoxic Activity

In a study assessing the cytotoxic effects of various fatty acid derivatives, this compound was found to exhibit selective cytotoxicity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the exact pathways involved.

Case Study 1: In Vitro Antioxidant Activity

A comparative analysis of several fatty acid esters revealed that this compound showed a higher antioxidant capacity than its counterparts. The study utilized DPPH radical scavenging assays to quantify this activity, demonstrating a significant reduction in free radical levels upon treatment with the compound.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78% |

| Oleic acid | 65% |

| Linoleic acid | 58% |

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on the anti-inflammatory properties of long-chain fatty acids, this compound was shown to reduce TNF-alpha production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in therapeutic formulations aimed at treating inflammatory conditions.

Research Findings

Recent findings have highlighted the potential of this compound in various applications:

- Skin Health : Its emollient properties make it suitable for topical applications, enhancing skin hydration and barrier function.

- Pharmaceutical Formulations : Due to its biological activity, it may serve as an excipient or active ingredient in drug delivery systems targeting inflammation or oxidative stress-related diseases.

Propriétés

Numéro CAS |

125804-08-2 |

|---|---|

Formule moléculaire |

C42H84O2 |

Poids moléculaire |

621.1 g/mol |

Nom IUPAC |

2-octyldodecyl docosanoate |

InChI |

InChI=1S/C42H84O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-28-30-33-36-39-42(43)44-40-41(37-34-31-15-12-9-6-3)38-35-32-29-17-14-11-8-5-2/h41H,4-40H2,1-3H3 |

Clé InChI |

MQHZSBOMTFGHIH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |

Synonymes |

OCTYLDODECYL BEHENATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.